

Application Note: UPLC-MS/MS for Sensitive Quantitation of *syn*-Norelgestromin

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Compound of Interest

Compound Name: *syn*-Norelgestromin

Cat. No.: B10775596

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Norelgestromin, the active metabolite of norgestimate, is a progestin widely used in hormonal contraceptives. It exists as two geometric isomers, ***syn*-Norelgestromin** (E-isomer) and anti-Norelgestromin (Z-isomer). The *syn*-isomer is the primary and more biologically active form. Therefore, a sensitive and selective analytical method for the quantitative determination of ***syn*-Norelgestromin** in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive quantitation of ***syn*-Norelgestromin**. The described protocol is based on established methods for the analysis of norelgestromin and other progestins in human plasma.^{[1][2][3][4]}

Principle

This method utilizes the high separation efficiency of UPLC coupled with the high sensitivity and selectivity of tandem mass spectrometry. After extraction from the biological matrix, the sample is injected into the UPLC system, where ***syn*-Norelgestromin** is chromatographically separated from its isomer and other endogenous components. The analyte is then ionized, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM) for accurate quantitation.

Quantitative Data Summary

The following tables summarize typical validation parameters for the UPLC-MS/MS quantitation of Norelgestromin in human plasma, as derived from published literature. These values demonstrate the method's performance.

Table 1: Calibration Curve and Linearity

Analyte	Matrix	Calibration Range (ng/mL)	Correlation Coefficient (r ²)
Norelgestromin	Rabbit Plasma	0.05 - 20	> 0.99
Norelgestromin	Human Serum	0.009 - 10	Not Specified

Data synthesized from multiple sources indicating typical performance.[\[1\]](#)[\[4\]](#)

Table 2: Accuracy and Precision

Analyte	Matrix	QC Level	Intra-assay Precision (%CV)	Inter-assay Precision (%CV)	Accuracy (% of Nominal)
Norelgestromin	Rabbit Plasma	Low	2.2%	3.1%	-2.3% to 6.0%
Norelgestromin	Rabbit Plasma	Medium	4.5%	5.2%	-2.3% to 6.0%
Norelgestromin	Rabbit Plasma	High	7.8%	6.5%	-2.3% to 6.0%

Precision is presented as Coefficient of Variation (%CV). Accuracy is presented as the relative error (%RE) from the nominal concentration.[\[3\]](#)[\[4\]](#)

Table 3: Sensitivity and Recovery

Analyte	Matrix	Lower Limit of Quantitation (LLOQ)
Norelgestromin	Rabbit Plasma	0.05 ng/mL
Norelgestromin	Human Serum	0.009 ng/mL

LLOQ is defined as the lowest concentration that can be measured with acceptable precision and accuracy.^{[1][4]}

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of **syn-Norelgestromin** from human plasma.

- Materials:
 - Human plasma samples
 - Internal Standard (IS) solution (e.g., Norelgestromin-d6)
 - Methyl tert-butyl ether (MTBE)
 - Reconstitution solution (e.g., 50:50 Methanol:Water)
 - Vortex mixer
 - Centrifuge
 - Nitrogen evaporator
- Procedure:
 - Pipette 500 µL of plasma sample into a clean polypropylene tube.
 - Add 50 µL of the internal standard working solution and vortex briefly.
 - Add 3 mL of MTBE.

- Vortex for 5 minutes to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the reconstitution solution.
- Vortex for 1 minute to dissolve the residue.
- Transfer the solution to a UPLC vial for analysis.

2. UPLC-MS/MS Analysis

- Instrumentation:
 - UPLC System (e.g., Waters ACQUITY UPLC)
 - Tandem Mass Spectrometer (e.g., Sciex Triple Quad or Thermo TSQ series)
 - Electrospray Ionization (ESI) source
- UPLC Conditions:
 - Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 µL
 - Column Temperature: 40°C
 - Gradient Program:

Time (min)	%B
0.0	30
2.5	95
3.0	95
3.1	30

| 4.0 | 30 |

- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
syn-Norelgestromin	314.2	124.2	40

| Norelgestromin-d6 (IS) | 320.2 | 128.2 | 40 |

Note: MS parameters such as collision energy and cone voltage should be optimized for the specific instrument used. The provided transitions are based on published data for norethindrone, a structurally similar compound, and serve as a starting point.[\[5\]](#)

Visualizations

Caption: Experimental workflow from sample preparation to UPLC-MS/MS analysis.

Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process.

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